molecular formula C19H20N2O5 B1455469 methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate CAS No. 860612-56-2

methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

Cat. No.: B1455469
CAS No.: 860612-56-2
M. Wt: 356.4 g/mol
InChI Key: OJNOVOZVNZXVOP-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in natural products and drugs and play a main role in cell biology . The compound also contains a pyridine ring, which is a basic heterocyclic ring. The presence of methoxy groups (-OCH3) and a hydroxy group (-OH) suggest that the compound might have interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method. The pyridine ring might be formed through a condensation reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The indole ring is susceptible to electrophilic substitution, while the pyridine ring might undergo nucleophilic substitution. The hydroxy and methoxy groups could also participate in reactions .

Scientific Research Applications

Regioselective Addition Koz’minykh et al. (2006) discussed the regioselective addition of aromatic amines to methyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates. This process results in methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, showcasing the compound's reactivity and potential in synthesizing various derivatives (Koz’minykh et al., 2006).

Crystal Structure Analysis Li et al. (2015) studied the crystal structure of a related compound, providing insights into the molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Li, Liu, Zhu, Chen, & Sun, 2015).

Molecular and Crystal Structures Kuleshova & Khrustalev (2000) analyzed the molecular and crystal structures of hydroxy derivatives of hydropyridine, which are structurally similar to the compound . They discussed the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, shedding light on the compound's chemical behavior and potential applications in material science and drug design (Kuleshova & Khrustalev, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole derivatives have been found to have biological activity, such as antiviral, anti-inflammatory, and anticancer properties .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known activities of many indole derivatives. It could also involve studying its reactivity and finding new reactions that it can undergo .

Biochemical Analysis

Biochemical Properties

Methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the indole moiety in this compound is known to interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions can modulate the levels of serotonin and other metabolites, impacting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses and immune regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that alter cellular function. For instance, the indole moiety can interact with G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling pathways . Additionally, this compound can inhibit or activate enzymes involved in key metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its breakdown, resulting in the formation of inactive metabolites. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity for extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce inflammation, while higher doses can lead to toxic effects such as liver damage and oxidative stress . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound. Careful dosage optimization is essential to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within different tissues can affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . Its localization within these compartments can influence its interactions with other biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular energy metabolism.

Properties

IUPAC Name

methyl 2-[4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxopyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-13-3-4-16-14(9-13)12(11-20-16)5-7-21-8-6-17(22)15(19(21)24)10-18(23)26-2/h3-4,6,8-9,11,20,22H,5,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNOVOZVNZXVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C=CC(=C(C3=O)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122483
Record name Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860612-56-2
Record name Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860612-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2-dihydro-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-3-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate
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methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate

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